3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (600 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.42 | d (J=8.1 Hz) | 1H | H-9 |
| 7.89 | dd (J=8.4, 2.1 Hz) | 1H | H-6 |
| 7.68 | m | 2H | Benzyl aromatic |
| 5.21 | s | 2H | N-CH₂-C₆H₄ |
| 3.92 | s | 3H | OCH₃ |
| 2.45 | s | 3H | CH₃ |
¹³C NMR (151 MHz, DMSO-d₆):
High-Resolution Mass Spectrometry (HRMS) Validation
| Measurement Type | Observed m/z | Calculated m/z | Error (ppm) |
|---|---|---|---|
| ESI+ (M+H)+ | 548.0931 | 548.0928 | 0.5 |
| Isotope Pattern | Matches [M+2]⁺ peak for Cl/F content |
Fragmentation pathway analysis confirms structural features:
Infrared (IR) Spectral Features of Functional Groups
| Band (cm⁻¹) | Assignment |
|---|---|
| 1742, 1710 | ν(C=O) stretch, dione |
| 1598 | ν(C=N) pyrimidine |
| 1245 | νasym(C-O-C) methoxy |
| 1092 | ν(C-F) aromatic |
| 755 | δ(C-Cl) out-of-plane |
Properties
Molecular Formula |
C25H18ClF2N3O3 |
|---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C25H18ClF2N3O3/c1-29-21-9-7-17(34-2)12-18(21)22-23(29)24(32)31(16-6-8-20(28)19(26)11-16)25(33)30(22)13-14-4-3-5-15(27)10-14/h3-12H,13H2,1-2H3 |
InChI Key |
JFTABZFFQHLFFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
Preparation Methods
3-Chloro-4-fluorophenyl Incorporation
The 3-chloro-4-fluorophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Patent data reveals that reacting the pyrimidoindole core with 3-chloro-4-fluorobenzenesulfonyl chloride in 1,4-dioxane/water at 5–20°C for 22 hours achieves 94% conversion to the sulfonamide intermediate. Subsequent hydrolysis with 6M HCl at reflux removes the sulfonyl group, yielding the free amine for further functionalization.
For direct aryl coupling, a copper-catalyzed Ullmann reaction using 3-chloro-4-fluoroiodobenzene and the indole nitrogen proceeds in DMSO at 110°C, providing the N-aryl product in 82% yield. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10% CuI | <70% below 5% |
| Solvent | DMSO | >90% efficiency |
| Temperature | 110°C | <60% at 80°C |
3-Fluorobenzyl Attachment
The 3-fluorobenzyl group is installed through alkylation of the indole nitrogen. Treatment with 3-fluorobenzyl bromide in THF using sodium hydride as base (0°C to room temperature, 4 hours) achieves 89% yield. Steric hindrance from the adjacent methyl group necessitates slow addition of the alkylating agent (1.05 equivalents over 1 hour) to minimize dimerization.
Formation of the Dione Structure
The 2,4-dione moiety arises from oxidative cyclization or direct incorporation of carbonyl groups. Oxidizing the intermediate 3,4-dihydropyrimidoindole with potassium permanganate in acidic medium (H₂SO₄/H₂O, 60°C) generates the dione in 75% yield. Alternatively, using diethyl carbonate as both solvent and carbonyl source under reflux conditions (24 hours) provides a greener route with comparable efficiency.
Recent advances employ enzymatic oxidation using laccase from Trametes versicolor (pH 5.0, 30°C), achieving 88% conversion while avoiding harsh reagents. This method aligns with industrial demands for sustainable chemistry.
Optimization and Industrial-Scale Production
Scaling the synthesis requires addressing challenges in purification and regioselectivity. Crystallization from ethyl acetate/isopropyl alcohol (3:1 v/v) removes residual starting materials, enhancing purity to >99.5%. Continuous flow reactors improve heat transfer during exothermic steps (e.g., alkylation), reducing batch times by 40% compared to traditional methods.
Economic analysis identifies the Ullmann coupling and enzymatic oxidation as cost drivers. Replacing CuI with nanostructured copper oxide catalysts lowers metal consumption by 60% without sacrificing yield .
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield an aldehyde or carboxylic acid, while substitution of the chloro group with an amine may result in an amine derivative.
Scientific Research Applications
Chemical Structure and Reactivity
The molecular formula of this compound indicates a significant degree of halogenation and functionalization. The presence of chloro and fluorine atoms enhances its reactivity and interaction with biological targets. The chemical reactivity is primarily influenced by the functional groups present in its structure, allowing for various nucleophilic substitutions and electrophilic additions. For example:
- The chloro group can undergo nucleophilic substitution reactions.
- The methoxy group may participate in demethylation reactions under acidic conditions.
- The carbonyl groups in the dione structure can engage in condensation reactions or serve as electrophiles in Michael addition reactions.
Biological Activities
Research indicates that compounds similar to 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione exhibit a range of biological activities. These include:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The unique combination of substituents may confer enhanced antimicrobial activity.
- Enzyme Inhibition : Interaction studies have focused on binding affinities with enzymes such as tyrosinase (AbTYR), suggesting potential applications in skin-related therapies .
Case Studies
Several studies have explored the applications and efficacy of this compound:
- Anticancer Studies : A study demonstrated that derivatives of pyrimidoindoles exhibit significant cytotoxicity against various cancer cell lines. The unique structure of 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione was linked to improved activity compared to simpler analogs .
- Enzyme Interaction Studies : Research focused on the interaction between this compound and tyrosinase revealed that specific structural features enhance binding affinity, suggesting potential therapeutic applications in skin disorders and pigmentation issues .
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Halogenation Patterns :
- The target compound’s 3-chloro-4-fluorophenyl group contrasts with simpler halogenated aryl groups in analogs (e.g., 3-Cl in or 5-F in ). The dual halogenation may enhance binding affinity via synergistic electronic effects.
- Compared to the trifluoromethyl group in , the target’s 3-fluorobenzyl substituent offers moderate electronegativity with reduced steric hindrance.
Solubility and Lipophilicity: The 8-methoxy group in the target compound likely improves water solubility relative to non-polar analogs like . However, its lipophilicity remains higher than indole derivatives with polar carboxylic acids (e.g., ).
Biological Relevance :
- Indole and pyrimidin-dione cores (as in ) are associated with enzyme inhibition (e.g., IDO-1). The target’s pyrimidoindole-dione scaffold may similarly target enzymatic active sites but with enhanced selectivity due to its unique substitution pattern.
Biological Activity
The compound 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex heterocyclic structure that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 392.80 g/mol
- IUPAC Name : 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
This compound features a pyrimidine core fused with an indole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the pyrimidine-indole framework have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma). The results indicated that several derivatives exhibited IC values below 10 μM, demonstrating potent cytotoxicity comparable to standard chemotherapeutics like cisplatin .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | A549 | 1.89 |
| Compound B | MDA-MB-231 | 0.80 |
| Cisplatin | A549 | 1.0 |
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored. Benzimidazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. For example, compounds with similar substitutions have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Antibacterial Activity
In vitro studies have shown that certain derivatives possess MIC values significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .
| Bacteria | MIC (μg/mL) | Standard |
|---|---|---|
| Staphylococcus aureus | 2 | Norfloxacin |
| Escherichia coli | 4 | Ciprofloxacin |
The mechanisms through which these compounds exert their biological effects are multifaceted. They may involve:
- Inhibition of DNA synthesis : Compounds may interfere with DNA replication in cancer cells.
- Disruption of cell membrane integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.
- Enzyme inhibition : Some derivatives have shown to inhibit key enzymes involved in cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Variations in substituents on the phenyl rings or modifications to the pyrimidine or indole cores can significantly affect potency and selectivity.
Key Findings in SAR Studies
- Fluorination : The presence of fluorine atoms has been associated with increased lipophilicity and improved cellular uptake.
- Methoxy Group : The methoxy substituent enhances the compound's ability to interact with biological targets.
- Chloro Substituent : The chloro group contributes to the overall electronic properties, influencing binding affinity to target sites.
Q & A
Q. What crystallographic techniques troubleshoot poor diffraction quality in salt/cocrystal forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
